molecular formula C7H13NO3S B556431 N-acetyl-D-methionine CAS No. 1509-92-8

N-acetyl-D-methionine

Cat. No.: B556431
CAS No.: 1509-92-8
M. Wt: 191.25 g/mol
InChI Key: XUYPXLNMDZIRQH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Methionine and Acetylated Amino Acid Metabolism

Amino acids are fundamental to life, serving as the building blocks for proteins and participating in countless metabolic pathways. frontiersin.orgmdpi.com Their functions can be modified through processes like N-acetylation, where an acetyl group is attached to the alpha-amino group. nilssonlab.se N-acetylated amino acids (NAAAs) are found throughout biological systems and can originate from two primary routes: the breakdown of proteins that were acetylated at their N-terminus—a common modification in eukaryotes—or the direct enzymatic acetylation of free amino acids. nih.govhmdb.ca

In mammals, the metabolism of NAAAs is closely linked to detoxification and the regulation of amino acid levels. frontiersin.orgmdpi.com For instance, N-acetyl-L-methionine is readily metabolized. Studies in rats have shown that it is nutritionally equivalent to L-methionine, the form of methionine used in protein synthesis. nih.govmedchemexpress.com This is because mammals possess enzymes called aminoacylases (specifically aminoacylase (B1246476) I) that efficiently remove the acetyl group from N-acetyl-L-amino acids, liberating the free L-amino acid for metabolic use. hmdb.caebi.ac.uk This deacetylation allows N-acetyl-L-methionine to serve as a source for L-methionine, which is crucial for protein synthesis, methylation reactions via S-adenosylmethionine (SAMe), and the production of other sulfur-containing compounds like cysteine. nih.govmyskinrecipes.com

The enzymatic deacetylation of N-acetylated amino acids is a critical step in their biological utility. The reverse reaction, the synthesis of acetylated amino acids, can also be catalyzed by enzymes like aminoacylase I (ACY1). hmdb.ca However, the metabolic fate of these compounds is highly dependent on their stereochemistry.

Stereochemical Considerations and Biological Relevance of the D-Isomer

With the exception of glycine, all proteinogenic amino acids are chiral, existing as two mirror-image forms, or stereoisomers: L- (levo) and D- (dextro) enantiomers. thieme-connect.com Life on Earth shows a strong preference for L-amino acids in protein synthesis. frontiersin.orgthieme-connect.com D-amino acids, once thought to be unnatural, are now known to exist in various organisms, including bacteria, marine invertebrates, and even mammals, where they play specific physiological roles. mdpi.comthieme-connect.comwikipedia.org For example, D-serine is a key neurotransmitter in the mammalian brain, and D-amino acids are essential components of bacterial cell walls, protecting them from degradation by standard proteases. frontiersin.orgwikipedia.org

The metabolism of D-amino acids in higher organisms is distinct from that of their L-counterparts. A key enzyme in this process is D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of neutral and polar D-amino acids into corresponding α-keto acids, ammonia (B1221849), and reactive oxygen species. nih.govfrontiersin.org This pathway allows for the conversion and elimination of D-amino acids.

The biological relevance of N-Acetyl-D-methionine is profoundly influenced by this stereochemical specificity. Unlike its L-counterpart, this compound is not an effective source of methionine in animal nutrition. nih.gov Research conducted on both rats and chicks demonstrated that supplementing a methionine-deficient diet with this compound produced no growth response, in stark contrast to the equivalent supplementation with L-methionine, D-methionine, or N-Acetyl-L-methionine. nih.govebi.ac.ukebi.ac.uk

This lack of nutritional value stems from the inability of mammalian enzymes to efficiently deacetylate the N-acetyl-D-isomer. ebi.ac.uk Mammalian aminoacylase I shows high stereospecificity for N-acetyl-L-amino acids, with almost negligible activity towards N-acetyl-D-amino acids. ebi.ac.uk Without this initial deacetylation step, the D-methionine cannot be released. Consequently, it is not available for subsequent conversion to L-methionine (a process that can occur for free D-methionine) or for metabolism by D-amino acid oxidase.

In contrast, many microorganisms, including bacteria like Variovorax paradoxus and Deinococcus radiodurans, possess enzymes known as D-aminoacylases or N-acyl-D-amino acid amidohydrolases. ebi.ac.uknih.gov These enzymes specifically catalyze the deacetylation of N-acetyl-D-amino acids, including this compound. ebi.ac.ukresearchgate.net This microbial capability is leveraged industrially to produce pure L- or D-amino acids from inexpensive racemic N-acetyl-DL-methionine mixtures. researchgate.nettandfonline.com

Table 1: Comparative Nutritional Efficacy of Methionine Derivatives in Animal Models This table summarizes the findings from growth studies in rats and chicks on methionine-deficient diets.

CompoundEfficacy as Methionine SourceObserved Growth ResponseSupporting Findings
L-Methionine HighEquivalent to controlThe standard essential amino acid. nih.gov
D-Methionine HighEquivalent to L-MethionineD-amino acid is converted to L-methionine in vivo. nih.govebi.ac.uk
N-Acetyl-L-methionine HighEquivalent to L-MethionineEfficiently deacetylated by mammalian aminoacylase I to release L-methionine. nih.govebi.ac.uk
This compound NoneNo response above basal dietNot deacetylated by mammalian enzymes, preventing utilization. nih.govebi.ac.ukebi.ac.uk

Table 2: Enzymatic Activity on Methionine Isomers and their N-Acetyl Derivatives This table outlines the substrate specificity of key enzymes involved in the metabolism of methionine and its derivatives in different biological contexts.

EnzymeBiological SourceSubstrateActivityBiological Role/Application
Aminoacylase I MammalsN-Acetyl-L-methionineHighReleases L-methionine for metabolic use. hmdb.caebi.ac.uk
This compoundNegligibleExplains the lack of nutritional value of this compound. ebi.ac.uk
D-Amino Acid Oxidase (DAO) MammalsD-MethionineHighOxidative deamination and clearance of D-amino acids. nih.govresearchgate.net
This compoundNoneThe acetyl group blocks the enzyme from accessing the amino acid.
D-Aminoacylase Bacteria (e.g., Variovorax)This compoundHighDeacetylates the D-isomer to produce D-methionine. ebi.ac.uk
N-Acetyl-L-methionineNegligibleHigh stereospecificity for the D-form. ebi.ac.uk
N-Acylamino Acid Racemase Bacteria (e.g., Deinococcus)This compoundHighCatalyzes racemization to N-Acetyl-L-methionine. ebi.ac.uktandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamido-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYPXLNMDZIRQH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030786
Record name N-Acetyl-D-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509-92-8
Record name N-Acetyl-D-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1509-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylmethionine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001509928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-D-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-D-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYLMETHIONINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14D624N0TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Enzymatic Pathways and Metabolic Interconversions of N Acetyl D Methionine

Biosynthesis of N-Acetyl-D-methionine

The formation of this compound is a key step in the metabolism of D-amino acids in various organisms. This process is primarily catalyzed by a specific group of enzymes with distinct activities and localizations within the cell.

The biosynthesis of this compound is carried out by the enzyme D-amino acid N-acetyltransferase (EC 2.3.1.36). wikipedia.org This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of a D-amino acid, forming an N-acetyl-D-amino acid and coenzyme A (CoA). wikipedia.org

In the yeast Saccharomyces cerevisiae, this enzyme is encoded by the HPA3 gene and demonstrates broad specificity for a variety of D-amino acids. nih.govuniprot.org However, it shows extremely low activity towards histones, distinguishing it from its close homolog, the histone acetyltransferase Hpa2p. nih.govebi.ac.uk Kinetic studies of the Hpa3p enzyme reveal that it follows an ordered bi-bi reaction mechanism, where acetyl-CoA is the first substrate to bind, and CoA is the last product to be released. nih.govebi.ac.uk The primary physiological role of this enzyme in yeast is the detoxification of D-amino acids, which can be toxic to the cell. uniprot.org N-acetylation facilitates the removal of these compounds from the cell. uniprot.org

Studies in various microorganisms have identified D-aminoacylases with a high affinity for this compound. For instance, a D-aminoacylase from Alcaligenes denitrificans subsp. denitrificans showed the highest activity with this compound as the substrate. ebi.ac.uk Similarly, the D-aminoacylase from Rhodococcus armeniensis AM6.1 exhibits strong activity towards this compound. ebi.ac.uk

N-terminal acetylation is a widespread protein modification in eukaryotes, occurring on a vast number of proteins. oup.com This process can happen both co-translationally, by ribosome-associated N-terminal acetyltransferases (NATs), and post-translationally. oup.com

The subcellular location of N-acetylation is diverse and contributes to the regulation of protein function, localization, and stability. oup.com While the majority of N-terminal acetylation occurs in the cytosol, specific NATs have been identified in different cellular compartments. oup.commdpi.com For example, in animals, a membrane-localized NAT called NatF is anchored to the Golgi membrane and primarily acetylates membrane proteins post-translationally. oup.com In plants, NATs have been found in plastids, challenging the view that N-terminal acetylation is an exclusively cytosolic process. mdpi.comembopress.org

While much of the research on N-acetylation focuses on protein modification, the enzymes responsible for the N-acetylation of free D-amino acids, such as D-amino acid N-acetyltransferase, are also present. In Saccharomyces cerevisiae, the detoxification of D-amino acids via N-acetylation is a crucial cellular process. uniprot.orgtandfonline.com The distribution of these acetyltransferases is widespread in various yeast strains. tandfonline.com In mammals, the enzymes responsible for protein N-terminal acetylation, NAT1 and NAT2, are found in various tissues, including the liver, gastrointestinal tract, and uroepithelial cells. oup.com

D-Amino Acid N-Acetyltransferase Activity and Specificity

Catabolism and Deacetylation of this compound

The breakdown of this compound is a critical step in the recycling of methionine and is primarily facilitated by the enzyme Aminoacylase (B1246476) 1.

Aminoacylase 1 (ACY1), also known as N-acyl-L-amino-acid amidohydrolase, is a key enzyme in the catabolism of N-acetylated amino acids. medlineplus.govmedlineplus.gov It catalyzes the hydrolysis of the acetyl group from these compounds, releasing a free amino acid and acetate (B1210297). foodb.ca This function is vital for the breakdown and recycling of proteins. medlineplus.govmedlineplus.gov ACY1 is a soluble, homodimeric, zinc-binding enzyme. nih.gov

ACY1 exhibits broad substrate specificity, acting on a range of N-acetylated aliphatic amino acids. nih.govebi.ac.uk However, it shows a preference for certain substrates. Studies on both human and porcine ACY1 have demonstrated that N-acetylmethionine is hydrolyzed very efficiently. doi.org In fact, among the N-acetylated amino acids commonly found at the N-termini of proteins (such as N-acetylserine, -alanine, -glycine, -methionine, and -threonine), only N-acetylmethionine is a highly efficient substrate for ACY1. doi.org The enzyme also shows high activity towards N-acetylnorleucine, -ethionine, -cysteine, and -leucine. doi.org Conversely, it has low activity towards N-acetylated acidic and hydrophilic amino acids. ebi.ac.uk

The enzyme is abundantly expressed in the kidney, specifically in the tubular epithelium, where it is thought to play a significant role in salvaging amino acids from systemically degraded N-acetylated proteins. nih.govdoi.orgnih.gov Dysfunction of ACY1 can lead to aminoacylase 1 deficiency, an inborn error of metabolism characterized by the increased urinary excretion of various N-acetylated amino acids, including N-acetylmethionine. medlineplus.govnih.gov

The efficiency of this compound hydrolysis by Aminoacylase 1 (ACY1) has been characterized by determining its kinetic parameters, Vmax and KM. Vmax represents the maximum rate of the reaction, while KM, the Michaelis constant, indicates the substrate concentration at which the reaction rate is half of Vmax. news-medical.netazom.com A lower KM value generally signifies a higher affinity of the enzyme for its substrate. news-medical.netazom.com

In a study using porcine acylase to hydrolyze N-acetyl-DL-methionine, the kinetic parameters were determined using ¹H NMR spectroscopy to monitor the reaction progress. news-medical.net From the resulting Michaelis-Menten and Lineweaver-Burk plots, the following values were extracted: news-medical.netazom.com

ParameterValue
KM 0.24 mol L⁻¹
Vmax 0.3152 mmol L⁻¹s⁻¹

Kinetic parameters for the hydrolysis of N-acetyl-DL-methionine by porcine acylase. news-medical.netazom.com

Another study investigating the hydrolysis of N-acetyl-L-methionine and N-acetyl-DL-methionine by aminoacylase from Aspergillus oryzae reported a KM of approximately 1 x 10⁻¹ M for both substrates. nih.gov The maximal reaction rate was about 2000 µmoles of L-methionine per mg of protein per hour. nih.gov The presence of Co(II) ions increased the reaction velocity and decreased the KM values. nih.gov

A detailed kinetic analysis of human (hAcy1) and porcine (pAcy1) aminoacylase-1 with various N-acetylated amino acids revealed low KM values for N-acetylmethionine, indicating a high affinity. doi.org

EnzymeSubstrateKM (mM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
pAcy1N-acetylmethionine0.455.4138,500
hAcy1N-acetylmethionine0.560.1120,200

Steady-state kinetic parameters for the hydrolysis of N-acetylmethionine by porcine and human Aminoacylase-1. doi.org

Role and Specificity of Aminoacylase 1 (ACY1)

Integration into One-Carbon Metabolism and Sulfur Amino Acid Cycles

Methionine is a crucial sulfur-containing essential amino acid that plays a central role in several key metabolic pathways, including one-carbon metabolism and the synthesis of other sulfur-containing compounds. oup.comnih.gov One-carbon metabolism is a network of interconnected biochemical reactions that transfer one-carbon units for various biosynthetic processes, such as the synthesis of nucleotides and the methylation of DNA, RNA, and proteins. nih.govcreative-proteomics.com

The central molecule in one-carbon metabolism is S-adenosylmethionine (SAM), which is synthesized from methionine and ATP. nih.govcreative-proteomics.com SAM is the primary methyl donor in the cell. nih.gov After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). nih.gov Homocysteine can then be remethylated back to methionine, completing the methionine cycle, or it can enter the transsulfuration pathway to produce cysteine. oup.comnih.gov

The deacetylation of this compound by ACY1 releases D-methionine. While L-methionine is the biologically active form for protein synthesis and as a precursor for SAM, the utilization of D-methionine requires its conversion to the L-isomer. In some organisms, this conversion can occur, allowing D-methionine to serve as a source for L-methionine and subsequently enter the methionine cycle and one-carbon metabolism. researchgate.netnih.gov For instance, in Saccharomyces cerevisiae, engineered strains can convert D-methionine to L-methionine, thereby enhancing the production of SAM from the less expensive DL-methionine. nih.gov This demonstrates a direct link between the catabolism of this compound and its integration into the central metabolic pathways of sulfur amino acids and one-carbon units.

Precursor-Product Relationships with D-Methionine and L-Methionine

The metabolic journey of this compound begins with its conversion to D-methionine. This initial step is a deacetylation reaction, where the acetyl group is removed from the nitrogen atom of the methionine molecule. This hydrolysis is catalyzed by a class of enzymes known as N-acyl-D-amino acid amidohydrolases, also referred to as D-aminoacylases. researchgate.netebi.ac.uk These enzymes exhibit high stereospecificity, meaning they act almost exclusively on N-acetyl-D-amino acids, with negligible activity towards the corresponding L-isomers. researchgate.netebi.ac.uk this compound is a favored substrate for several of these enzymes, such as the one isolated from Streptomyces sp. 64E6, which shows high specific activity with this compound. researchgate.net

Once D-methionine is formed, it must be converted to its enantiomer, L-methionine, to be utilized in protein synthesis and other key metabolic pathways. adisseo.comveterinaryworld.org This conversion is a two-step process. First, D-methionine is oxidatively deaminated by the FAD-containing enzyme D-amino acid oxidase (DAAO). nih.govnih.govscispace.com This reaction produces the corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (MTOBA), along with ammonia (B1221849) and hydrogen peroxide. nih.govscispace.com DAAO is found in various tissues, with the highest activity typically located in the kidneys and liver of many species, which are the primary sites for this conversion. nih.govchemunique.co.za

In the second step, the α-keto acid (MTOBA) is transaminated to form L-methionine. nih.gov This reaction involves the transfer of an amino group from another amino acid, a process catalyzed by a transaminase. An example of a multi-enzyme system to achieve this conversion involves L-phenylalanine dehydrogenase, which can convert 2-oxo-4-methylthiobutyric acid to L-methionine. nih.gov This completes the transformation from the initial N-acetylated D-form to the biologically essential L-form.

Table 1: Key Enzymes in the Conversion of this compound to L-Methionine

Step Precursor Product Key Enzyme(s)
1. Deacetylation This compound D-Methionine + Acetate N-acyl-D-amino acid amidohydrolase (D-aminoacylase)
2. Oxidative Deamination D-Methionine 2-oxo-4-methylthiobutyric acid (MTOBA) + NH₃ + H₂O₂ D-amino acid oxidase (DAAO)
3. Transamination 2-oxo-4-methylthiobutyric acid (MTOBA) L-Methionine Transaminases (e.g., L-phenylalanine dehydrogenase)

Modulation of S-Adenosylmethionine (SAM) Production and Flux

This section will be developed in a future response.

Interplay with the Transsulfuration Pathway and Glutathione (B108866) Synthesis

This section will be developed in a future response.

Connection to Polyamine Biosynthesis Pathways

This section will be developed in a future response.

Biological Functions and Molecular Mechanisms of N Acetyl D Methionine

Mechanisms of Action in Oxidative Stress Mitigation and Redox Homeostasis

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of pathological conditions. N-Acetyl-D-methionine contributes to redox homeostasis through several mechanisms.

Direct Antioxidant Properties and Reactive Oxygen Species Scavenging

This compound has demonstrated direct antioxidant properties by scavenging reactive oxygen species. This capability is crucial in protecting biological macromolecules, such as proteins, from oxidative damage. For instance, in studies involving human serum albumin, N-acetylated methionine derivatives have been shown to be effective ROS scavengers, with N-acetyl-L-methionine being noted as a superior protectant against photo-oxidation compared to N-acetyl-L-tryptophan. ebi.ac.uk This direct scavenging action helps to mitigate the damaging effects of oxidative stressors on cellular components.

Indirect Antioxidant Effects via Glutathione (B108866) Pathway Enhancement

While N-Acetyl-D-cysteine (NAC) is well-known as a precursor for cysteine and subsequently glutathione (GSH), the role of this compound in glutathione pathway enhancement is less direct. researchgate.netchemsrc.com The body can convert D-methionine to L-methionine, which can then serve as a precursor for cysteine synthesis, a rate-limiting step in the production of the major intracellular antioxidant, glutathione. thegoodscentscompany.comthegoodscentscompany.com By providing a source of D-methionine, this compound can indirectly support the glutathione system, which is essential for detoxifying harmful substances and neutralizing reactive oxygen species. researchgate.net

Modulation of Endogenous Antioxidant Enzyme Activities

This compound can influence the activity of endogenous antioxidant enzymes, which play a critical role in cellular defense against oxidative stress. Studies have suggested that methionine compounds can impact the activity of enzymes like superoxide (B77818) dismutase (SOD). ysmu.am For example, research has explored the effects of various methionine forms on SOD activities in different biological systems. alexu.edu.eg By modulating these enzymes, this compound can help to maintain a balanced redox state within the cell.

Contribution to Cellular Detoxification Processes

Cellular detoxification is a vital process for eliminating harmful substances from the body. This compound participates in these pathways, contributing to the biotransformation and excretion of xenobiotics and endogenous toxins.

Role in Phase II Acetylation and Amino Acid Conjugation Pathways

N-acetylation is a significant Phase II detoxification reaction. In some organisms, D-amino acids are detoxified through N-acetylation. ebi.ac.uk For example, some conifers have been observed to form this compound when exposed to D-methionine. slu.se This suggests a role for N-acetylation in the detoxification of D-amino acids. This compound itself can be a substrate for enzymes like N-acyl-D-amino acid amidohydrolases, which are involved in the metabolism and potential detoxification of N-acylated D-amino acids.

Influence on Hepatic Biotransformation Processes

The liver is the primary site of biotransformation. Methionine and its derivatives, including N-acetylated forms, are involved in hepatic detoxification processes. researchgate.net For instance, N-acetyl-DL-methionine has been shown to enhance the hepatic glutathione synthesizing capacity, offering protection to liver cells. ebi.ac.uk While research on the specific effects of this compound on hepatic biotransformation is less extensive than for its L-isomer or the racemic mixture, its role as a methionine pro-drug suggests it can influence these vital detoxification pathways in the liver.

Research Findings on this compound and Related Compounds

Compound Biological Effect/Finding Model System
N-Acetyl-DL-methionineReduces carbonyl formation in albumin by 78% vs. untreated controls. In vitro (albumin storage)
N-Acetyl-L-methionineSuperior ROS scavenger compared to N-acetyl-L-tryptophan. ebi.ac.ukIn vitro (rHSA)
D-methionineAttenuated cisplatin-induced vestibulotoxicity. thegoodscentscompany.comGuinea pigs
This compoundSubstrate for D-aminoacylase. ebi.ac.ukAlcaligenes denitrificans subsp. xylosoxydans

Enzymes Involved in this compound Metabolism

Enzyme Function Source Organism
D-amino acid-N-acetyltransferase (DNT)Involved in the detoxification of D-amino acids. ebi.ac.ukSaccharomyces cerevisiae
D-aminoacylaseHydrolyzes N-acetyl-D-amino acids. ebi.ac.ukAlcaligenes denitrificans subsp. xylosoxydans
N-acylamino acid racemaseCatalyzes the racemization of N-acylamino acids. nih.govAmycolatopsis sp.

Neurobiological Roles and Central Nervous System Implications

This compound (NADM) and its related forms have emerged as molecules of interest within the central nervous system (CNS). Research has uncovered their natural presence in the brain and implicated them in both normal physiological processes and pathological conditions.

Contrary to previous assumptions that it was solely an exogenous compound, N-acetyl methionine (NAM) has been identified as an endogenous molecule within mammalian tissues. nih.gov Groundbreaking research has demonstrated for the first time that NAM is present in both human and mouse tissues, including the brain. nih.gov Detectable levels of NAM have been confirmed in a variety of cultured cells, encompassing several types derived from the brain, such as neuronal and glial cells. nih.gov

The formation of NAM from its precursor, the essential amino acid methionine, occurs rapidly within brain cells. Studies using cultured human oligodendroglioma cells have shown that methionine is quickly acetylated to form NAM. nih.gov This endogenous production points towards a significant, though not yet fully elucidated, physiological role for N-acetylated methionine within the brain. nih.gov

Table 1: Documented Presence of Endogenous N-Acetyl Methionine (NAM)

Tissue/Cell Type Organism Finding Source
Brain Tissue Human, Mouse Clearly detectable levels of NAM present. nih.gov
Neuronal Cells In vitro NAM is endogenously present. nih.gov
Glial Cells In vitro NAM is endogenously present. nih.gov

The measurable quantities of N-acetyl methionine in brain cells, combined with its rapid formation, strongly suggest it has a physiological function in brain metabolism. nih.gov One of its primary roles is likely to serve as a bioavailable source of methionine. nih.gov The metabolism of NAM to methionine and acetate (B1210297) is carried out by the enzyme Aminoacylase (B1246476) 1. nih.gov

Furthermore, the formation of N-acetyl methionine is a component of in vitro enzymatic assays used to measure the activity of Methionine sulfoxide (B87167) reductase A (MSRA). pnas.org MSRA is an important enzyme that protects neuronal cells from oxidative stress, which is implicated in the reperfusion injury that follows an ischemic episode. pnas.org This connection, while indirect, places NAM within the context of cellular defense mechanisms in the nervous system.

A significant link between N-acetyl methionine and neurological health is found in the context of Aminoacylase 1 (ACY1) deficiency. ACY1 is the enzyme that catalyzes the hydrolysis of N-acetylated amino acids, including NAM, into free amino acids and acetate. nih.govnih.gov A deficiency in this enzyme, caused by mutations in the ACY1 gene, is a rare inborn error of metabolism that follows an autosomal recessive inheritance pattern. orpha.netmedlink.com

Individuals with ACY1 deficiency are unable to efficiently break down N-acetylated amino acids, leading to their accumulation and increased excretion in the urine. orpha.netmedlineplus.gov The diagnosis is often made through the detection of elevated levels of N-acetylmethionine, N-acetylalanine, N-acetylglutamine, and other N-acetylated amino acids in urine. orpha.netresearchgate.net

While the clinical phenotype can be highly variable, ranging from asymptomatic to severe, most identified individuals with ACY1 deficiency present with neurological symptoms. medlink.comresearchgate.net The discovery of endogenous NAM in the human brain may be a crucial factor in understanding the connection between ACY1 mutations and the associated neurological problems. nih.gov

Table 2: Neurological Manifestations Associated with Aminoacylase 1 (ACY1) Deficiency

Symptom/Feature Description Source(s)
Psychomotor Delay Delayed development of mental and motor skills. nih.govorpha.netmedlineplus.gov
Seizures Epileptic seizures, sometimes occurring during episodes of illness. orpha.netmedlink.com
Intellectual Disability Can range from mild to more significant impairment. nih.govmedlineplus.gov
Muscular Hypotonia Reduced muscle tone. medlineplus.gov

Potential Physiological Functions in Brain Metabolism

Regulatory Impact on Gene Expression and Epigenetic Modifications

The metabolic fate of this compound is intrinsically linked to cellular pathways that govern epigenetic regulation, namely DNA and histone modifications. Its influence is primarily mediated through its precursor, methionine, and the subsequent metabolic cycle.

This compound can serve as a source for methionine, an essential amino acid that is a cornerstone of the methionine cycle. creative-proteomics.com This fundamental biochemical pathway converts methionine into S-adenosylmethionine (SAMe), the universal methyl donor for a vast number of biological reactions, including DNA methylation. creative-proteomics.commyskinrecipes.com

DNA methylation is a critical epigenetic mechanism that involves the addition of a methyl group to DNA, which can modify gene expression without changing the DNA sequence itself. myskinrecipes.com By supplying methionine, this compound can influence the intracellular pool of SAMe. An adequate supply of SAMe is essential for maintaining normal DNA methylation patterns, which are crucial for healthy cellular function, gene expression, and DNA repair. creative-proteomics.commyskinrecipes.com Dysregulation of the methionine cycle and subsequent alterations in DNA methylation have been linked to various disease states. creative-proteomics.com

The influence of the methionine cycle extends to the epigenetic modification of histones, the proteins around which DNA is wound. Like DNA methylation, histone modifications, such as methylation and acetylation, play a pivotal role in regulating gene expression.

Histone Methylation: SAMe, derived from the methionine supplied by this compound, is the primary methyl donor for the methylation of histone proteins. creative-proteomics.com This process is essential for neurodevelopment, synaptic plasticity, and the formation of myelin. creative-proteomics.com

Histone Acetylation: Upon hydrolysis by the enzyme Aminoacylase 1, this compound is broken down into two components: methionine and an acetyl group (as acetic acid). nih.govnih.gov While the methionine component feeds into the methylation pathway, the released acetyl group could potentially contribute to the cellular pool of acetyl-CoA, the key substrate for histone acetylation. Research on diets with high levels of methionine has noted an association with histone hyperacetylation. nih.gov Therefore, by providing precursors for both methylation (via methionine) and acetylation (via the acetyl group), this compound has the potential to modulate both of these critical histone modification patterns, thereby influencing the epigenetic regulation of gene expression.

Link to Chromatin Architecture and Gene Transcription Regulation

This compound, as a derivative of the essential amino acid methionine, is linked to the fundamental processes of gene regulation through the metabolic pathways of its parent compound. Methionine metabolism is intricately connected to chromatin architecture and the regulation of gene transcription, primarily through its role in producing the universal methyl donor, S-adenosylmethionine (SAM). nih.govresearchgate.net

Cellular metabolism and gene expression are tightly coupled, with metabolites often acting as substrates for enzymes that modify chromatin. nih.gov Histone proteins, which package DNA into structural units called nucleosomes, can be chemically modified, altering chromatin structure and the accessibility of DNA to transcription machinery. jackwestin.com Methionine stands at the core of one of the most critical modification pathways: methylation.

The methionine cycle converts methionine into SAM. nih.govnih.gov SAM provides the methyl group for nearly all cellular methylation reactions, including the methylation of DNA and histone proteins. nih.gov Histone methyltransferases (HMTs) catalyze the transfer of methyl groups from SAM to specific amino acid residues on histone tails, particularly lysine (B10760008) and arginine. nih.gov These modifications serve as epigenetic marks that can either activate or repress gene transcription, depending on the specific site and the degree of methylation (mono-, di-, or tri-methylation). nih.govjackwestin.com For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene promoters, whereas trimethylation at lysine 27 (H3K27me3) is a hallmark of gene silencing. nih.gov

Fluctuations in methionine availability can directly impact the intracellular pool of SAM, thereby influencing the landscape of histone methylation and, consequently, gene expression patterns. nih.gov This creates a direct link between nutrient status and epigenetic control of the genome. Furthermore, the acetyl group donor for histone acetylation, acetyl-CoA, is a central product of cellular metabolism derived from glucose, fatty acids, and amino acids. nih.gov Histone acetylation, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and DNA. embopress.org This typically leads to a more "open" chromatin structure, making the DNA more accessible for transcription. embopress.orgoup.com

Therefore, while not a direct modifier of histones itself, this compound can influence these critical regulatory pathways upon its conversion to methionine, which fuels the production of SAM for methylation reactions that shape the chromatin landscape and control gene transcription.

Table 1: Key Histone Methylation Marks and Their Transcriptional Roles

Histone MarkTypical LocationGeneral Function in Transcription
H3K4me3 Gene PromotersActivation
H3K36me3 Gene BodiesElongation, Splicing
H3K79me2 Gene BodiesActivation
H3K9me3 HeterochromatinRepression
H3K27me3 Promoters, EnhancersRepression
H4K20me3 HeterochromatinRepression

This table presents a generalized overview. The specific function of a mark can be context-dependent.

Other Cellular Functions and Biological Pathways

Protein N-terminal acetylation (NTA) is one of the most common covalent modifications of proteins in eukaryotes, with estimates suggesting that up to 85% of human proteins are acetylated at their Nα-terminus. wikipedia.org This modification is crucial for regulating diverse protein functions, including stability, localization, and synthesis. wikipedia.org The process is catalyzed by a group of enzymes called N-terminal acetyltransferases (NATs), which transfer an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the first amino acid residue of a protein. wikipedia.org

NTA typically occurs co-translationally, meaning the modification is made while the protein is still being synthesized on the ribosome. oup.com The specificity of which proteins get acetylated is determined by the NAT enzymes (e.g., NatA, NatB, NatC), which recognize specific amino acid sequences at the N-terminus of the nascent polypeptide chain. oup.complos.org

The involvement of methionine in this process is significant, as every protein in eukaryotes is initially synthesized with a methionine residue at its N-terminus. plos.org In many cases, this initial methionine is cleaved off. However, when it is retained and followed by specific residues (such as glutamic acid, aspartic acid, or asparagine), it often becomes a substrate for NTA by the NatB enzyme complex. wikipedia.orgplos.org

It is important to distinguish the compound this compound from the process of protein N-terminal acetylation. The acetyl group for NTA is supplied by acetyl-CoA, not by pre-acetylated free amino acids. wikipedia.org Exogenous this compound would likely be deacetylated by cellular enzymes known as acylases or amidases to yield D-methionine, which can then be converted to L-methionine and utilized for protein synthesis or other metabolic processes. The newly synthesized protein, containing an N-terminal methionine, would then be a potential substrate for NTA by the appropriate NAT enzyme, using acetyl-CoA as the donor. hmdb.ca Additionally, N-acetylated amino acids like N-acetylmethionine can be released during the breakdown of proteins by enzymes called N-acylpeptide hydrolases. hmdb.ca

Table 2: Major Eukaryotic N-Terminal Acetyltransferases (NATs) and Their Substrates

EnzymeSubunit Composition (Human)N-Terminal Sequence Recognized (after initial Met cleavage)N-Terminal Sequence Recognized (with initial Met retained)
NatA NAA10 (catalytic), NAA15 (auxiliary)Ala-, Ser-, Thr-, Cys-, Val-, Gly--
NatB NAA20 (catalytic), NAA25 (auxiliary)-Met-Asp-, Met-Glu-, Met-Asn-, Met-Gln-
NatC NAA30 (catalytic), NAA35 (auxiliary)-Met-Ile-, Met-Leu-, Met-Trp-, Met-Phe-
NatE NAA50 (catalytic), NAA15 (auxiliary)-Met-Leu-, Met-Met-
NatF NAA60 (catalytic)-Met-Lys-, Met-Leu-, Met-Ile-, Met-Trp, Met-Phe-

Based on substrate specificities described in sources wikipedia.orgplos.org. Substrate recognition can be influenced by subsequent amino acids.

Influence on Cellular Energy Metabolism

The influence of this compound on cellular energy metabolism is predicated on its bioconversion to L-methionine. Once available, L-methionine can be catabolized through pathways that intersect with central energy-producing cycles. nih.gov While methionine is primarily known for its roles in protein synthesis and methylation reactions, its carbon skeleton can be utilized for energy production when in excess. nih.govmyskinrecipes.com

The primary catabolic route for methionine is the transsulfuration pathway. This pathway begins after methionine is converted to S-adenosylmethionine (SAM) and then to S-adenosylhomocysteine (SAH). SAH is hydrolyzed to homocysteine. nih.gov Instead of being remethylated back to methionine, homocysteine can be irreversibly shunted into the transsulfuration pathway by the enzyme cystathionine-β-synthase, which combines homocysteine with serine to form cystathionine. wikipedia.org

Cystathionine is then cleaved by cystathionine-γ-lyase to yield cysteine and α-ketobutyrate. wikipedia.org It is α-ketobutyrate that provides the direct link to energy metabolism. The enzyme α-ketoacid dehydrogenase converts α-ketobutyrate to propionyl-CoA. wikipedia.org Propionyl-CoA, also a product of odd-chain fatty acid oxidation, is then converted through a three-step process into succinyl-CoA. wikipedia.org

Succinyl-CoA is a key intermediate in the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle), a central hub of cellular metabolism that generates electron carriers (NADH and FADH₂) for the production of ATP via oxidative phosphorylation. nih.gov By feeding into the TCA cycle, the carbon backbone of methionine contributes directly to the cell's capacity for energy generation. nih.gov Therefore, this compound can serve as a metabolic precursor that ultimately fuels the TCA cycle and cellular energy production.

Table 3: Key Steps in the Catabolic Conversion of Methionine to a TCA Cycle Intermediate

Starting MetaboliteKey Enzyme(s)ProductLink to Energy Metabolism
Homocysteine Cystathionine-β-synthaseCystathionineEntry into transsulfuration pathway
Cystathionine Cystathionine-γ-lyaseα-ketobutyrate (+ Cysteine)Generation of the carbon skeleton for catabolism
α-ketobutyrate α-ketoacid dehydrogenase complexPropionyl-CoAConversion to a CoA thioester
Propionyl-CoA Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, Methylmalonyl-CoA mutaseSuccinyl-CoADirect intermediate of the TCA cycle

Advanced Research Methodologies and Analytical Strategies for N Acetyl D Methionine

Quantitative and Qualitative Detection in Biological Matrices

Accurate detection and quantification of NAc-D-Met in complex biological samples are fundamental to elucidating its physiological relevance. Modern analytical chemistry provides powerful tools for this purpose.

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), stands as a primary tool for the analysis of N-acetylated amino acids. nih.govmdpi.com Research has demonstrated the presence of N-acetyl methionine (NAM) in both human and murine tissues and various cell cultures, with its detection being a key step in exploring its potential physiological roles. nih.gov

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods have been developed for the sensitive qualitative and quantitative determination of amino acids and their metabolites, including those in the methionine cycle. nih.gov Techniques such as hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry are also employed for profiling endogenous amino acids in biological fluids like human plasma. mdpi.com For instance, LC-MS has been used to analyze the products of N-Acetyl-Methionine oxidation. mdpi.com While many studies focus on the L-form or the DL-racemic mixture, these methodologies are directly applicable to the specific detection of the D-isomer. scielo.org.mxnih.gov

Table 1: Mass Spectrometry Techniques for N-Acetylmethionine Analysis

Technique Application Sample Type Key Findings
LC-MS/MS Identification and quantification of N-Acetyl-Methionine photooxidation products. mdpi.com Aqueous solutions Allowed for the analysis of stable final products formed during the reaction. mdpi.com
GC-MS Analysis of metabolites in cerebrospinal fluid (CSF). mdpi.com Cerebrospinal Fluid Capable of identifying a wide range of metabolites, including amino acids like methionine. mdpi.com
HPLC-MS/MS Quantitative determination of amino and carboxylic acids. nih.gov Biological Solutions Enables multiplex methods for analyzing metabolites in a wide concentration range. nih.gov

| HILIC-MS/MS | Profiling of endogenous amino acids and related compounds. mdpi.com | Human Plasma | Provides separation and quantification of polar compounds like amino acids. mdpi.com |

This table summarizes various mass spectrometry methods applicable to the analysis of N-Acetyl-D-methionine and related compounds.

Isotopic tracing is a powerful strategy to track the metabolic fate of molecules in a biological system. researchgate.net This technique, often referred to as stable isotope-resolved metabolomics (SIRM), involves introducing a substrate labeled with a stable heavy isotope (e.g., ¹³C, ²H, or ¹⁵N) and monitoring its incorporation into downstream metabolites using mass spectrometry or NMR. researchgate.net

While direct tracing studies on this compound are not extensively documented, the methodology is well-established for related compounds. For example, N-Acetyl-L-methionine-d₃, a deuterium-labeled version of the L-isomer, is used as a stable isotope tracer for quantification studies. medchemexpress.com Metabolic flux analysis (MFA) using tracers like ¹³C-labeled glucose can reveal the activity of pathways connected to methionine metabolism, such as the S-adenosyl methionine cycle. mdpi.commedchemexpress.com These approaches provide a framework for designing future experiments to specifically trace the metabolic flux of this compound in various biological systems. medchemexpress.com

Mass Spectrometry-Based Profiling and Identification

In Vitro and In Vivo Experimental Models

To investigate the biological significance of this compound, researchers utilize both cellular and whole-organism models. These systems allow for controlled studies of its metabolic and functional effects.

In vitro cell culture models are indispensable for detailed mechanistic studies. Research has shown that N-acetyl methionine is endogenously present in a variety of cultured cells, including human and murine brain-derived cell types like human oligodendroglioma cells. nih.gov In these cells, methionine is observed to be rapidly acetylated to form N-acetyl methionine. nih.gov

Different cell lines have been used to explore the functions of acetylated methionine derivatives. For example, the human neuroblastoma cell line SH-SY5Y has been used to assess the antioxidant properties of N-acylated methionine compounds. pnas.org Furthermore, studies on cancer cell lines, such as Jurkat and MTC-SK cells, have investigated the effects of N-Acetyl-L-methionine, providing a basis for comparative studies with the D-enantiomer. researchgate.net Myoblast cell lines like the murine C2C12 and quail QM7 have also been used to study the impact of different methionine sources, including DL-methionine, on cell growth and bioenergetics. nih.gov

Table 2: Examples of Cell Lines Used in N-Acetylmethionine Research

Cell Line Organism/Tissue of Origin Research Focus Key Findings
Human Oligodendroglioma Cells Human Brain (Glial) Endogenous presence and formation of N-acetyl methionine. nih.gov Methionine is rapidly acetylated to form N-acetyl methionine. nih.gov
HEK293 Cells Human Embryonic Kidney Detection of endogenous N-acetyl methionine. nih.gov N-acetyl methionine is present at detectable levels. nih.gov
SH-SY5Y Cells Human Neuroblastoma Antioxidant properties of N-acylated methionine derivatives. pnas.org N-acetyl methionine methyl ester acts as an oxidant quencher. pnas.org

| C2C12 Myoblasts | Mouse Skeletal Muscle | Effects of methionine sources on cell growth and metabolism. nih.gov | High concentrations of DL-methionine can impact cellular bioenergetics. nih.gov |

This table presents a selection of cell line models and their applications in studying N-acetylated methionine.

Translational research relies on mammalian animal models to bridge the gap between in vitro findings and potential applications. Studies have confirmed the presence of N-acetyl methionine in mouse brain tissue, mirroring the findings in cell cultures. nih.gov

Animal models have been used to investigate the bioavailability and biological activities of this compound and its parent compound, D-methionine. A study in young pigs demonstrated that orally administered this compound leads to increased methionine concentrations in portal and vena caval plasma. ebi.ac.uk In mice, N-acetyl-DL-methionine has been shown to offer protection against certain types of chemical-induced liver injury. ebi.ac.uk Furthermore, research on D-methionine has shown its potential to protect against drug-induced toxicities, such as tobramycin-induced hearing loss in murine models, without compromising the drug's efficacy. nih.gov

Table 3: Mammalian Animal Models in this compound Research

Animal Model Compound Studied Research Focus Key Findings
Mouse (Bom:NMRI) N-acetyl-DL-methionine Hepatoprotective effects. ebi.ac.uk Enhanced hepatic glutathione (B108866) synthesizing capacity and protection of liver cells. ebi.ac.uk
Mouse D-methionine Otoprotection. nih.gov Reduces tobramycin-induced ototoxicity without antimicrobial interference. nih.gov

| Pig | this compound | Bioavailability. ebi.ac.uk | Increases plasma methionine concentrations after administration. ebi.ac.uk |

This table summarizes key studies using mammalian models to investigate the effects of this compound and related compounds.

Cultured Cell Line Systems for Metabolic and Functional Studies

Enzymatic and Structural Biology Approaches

Understanding the interactions of this compound with enzymes is crucial for deciphering its metabolic pathways and biological roles. Enzymatic assays and structural biology methods provide insights at the molecular level. This compound serves as a specific substrate for various enzymes, which is useful for their identification and characterization.

Enzymes such as D-aminoacylase and N-acyl-D-amino acid amidohydrolase exhibit high specificity for N-acylated D-amino acids. ebi.ac.uknih.gov For instance, D-aminoacylase purified from certain microorganisms shows a strong preference for this compound as a substrate over its L-counterpart. ebi.ac.uk The gene for an N-acyl-D-amino acid amidohydrolase that acts on this compound has been identified and characterized from Variovorax paradoxus. ebi.ac.uk Additionally, enzymes like N-acylamino acid racemase can catalyze the interconversion between this compound and N-acetyl-L-methionine. ebi.ac.ukdrugbank.com

Structural biology approaches, such as density functional theory (DFT), have been applied to N-acetyl-DL-methionine to study its molecular geometry and electronic properties, providing a detailed understanding of its chemical structure. scielo.org.mx

Table 4: Enzymes Acting on this compound

Enzyme Source/Type Action on NAc-D-Met Research Application
D-aminoacylase Microbial Hydrolysis (Deacetylation) Favored substrate for this enzyme, demonstrating high stereospecificity. ebi.ac.uk
N-acyl-D-amino acid amidohydrolase Variovorax paradoxus Hydrolysis (Deacetylation) Identification and characterization of the enzyme. ebi.ac.uk
N-acylamino acid racemase (NAAAR) Deinococcus radiodurans Racemization Catalyzes the interconversion to the L-form. ebi.ac.uk

| N-succinylamino acid racemase | - | Racemization | Can catalyze the racemization of a broad range of N-acylamino acids, including N-acetyl-D/L-methionine. drugbank.com |

This table details enzymes that recognize this compound as a substrate, highlighting their specific action and research context.

Table of Compound Names

Compound Name Abbreviation
This compound NAc-D-Met
N-Acetyl-L-methionine NAc-L-Met, NALM
N-acetyl-DL-methionine -
Methionine Met
D-methionine -
L-methionine -
Paracetamol -
Glutathione GSH
N-Acetyl-L-methionine-d3 -
S-Adenosyl Methionine SAM
N-acetyl methionine methyl ester -
Tobramycin -
Cisplatin -
Formic acid -
Heptafluorobutyric acid -
Acetonitrile -
Methanol -
n-butanol -

Characterization of Enzyme-Substrate Interactions and Binding Dynamics

The enzymatic hydrolysis of this compound is a key reaction, primarily catalyzed by a class of enzymes known as N-acyl-D-amino acid deacylases (also called D-aminoacylases or D-acylases). nih.gov Understanding the interaction between this compound (the substrate) and these enzymes is fundamental to characterizing their function. This process typically begins when the substrate reversibly binds to the enzyme's active site to form an enzyme-substrate (E-S) complex. news-medical.net The efficiency and affinity of this binding are quantified by kinetic parameters such as the Michaelis constant (K_M) and the maximum reaction rate (V_max). azom.com

The K_M value represents the substrate concentration at which the reaction rate is half of V_max and is inversely proportional to the affinity of the enzyme for the substrate. azom.com Studies have determined these kinetic constants for various D-acylases acting on this compound. For instance, the enzymatic hydrolysis of N-acetyl-DL-methionine can be monitored using 1H NMR spectroscopy to calculate K_M and V_max values. news-medical.netazom.com Characterization of newly identified D-acylases from Klebsiella pneumoniae (KleDacyl) and Bordetella petrii (BpeDacyl) has provided specific kinetic data for this compound, highlighting the diversity in enzyme efficiency. nih.gov

The binding dynamics are governed by the specific structural features of the enzyme's active site. In many D-aminoacylases, such as the well-studied enzyme from Alcaligenes faecalis DA1 which preferentially hydrolyzes this compound, the active site contains a binuclear or mononuclear metal center (often zinc) that is crucial for catalysis. nih.govnih.gov The proposed mechanism involves the metal ion polarizing the carbonyl group of the substrate's amide bond, while a coordinated water molecule, activated by a nearby acidic residue like aspartate, acts as the nucleophile for hydrolysis. nih.gov The hydrophobic side chain of D-methionine is accommodated in a hydrophobic pocket within the active site, contributing to substrate specificity. nih.govresearchgate.net

Table 1: Enzyme Kinetic Parameters for Hydrolysis of this compound This table is interactive. You can sort and filter the data.

Enzyme Source K_M (mM) k_cat (s⁻¹) k_cat/K_M (M⁻¹s⁻¹) Notes Reference
Porcine Acylase (for N-acetyl-DL-methionine) 240 - - V_max was determined as 0.3152 mmol L⁻¹s⁻¹. news-medical.netazom.com
Klebsiella pneumoniae (KleDacyl) 1.8 ± 0.2 19.1 ± 0.5 10,611 Assayed at pH 8.0, 35°C with 1 mM CoCl₂. nih.gov
Bordetella petrii (BpeDacyl) 1.6 ± 0.3 25.1 ± 1.1 15,687 Assayed at pH 7.0, 35°C with 1 mM CoCl₂. nih.gov
Alcaligenes faecalis DA1 (AfaDacyl) - - - Known to preferentially hydrolyze this compound. nih.govnih.gov

Mutagenesis Studies for Enzyme Mechanism Elucidation

Mutagenesis studies on D-aminoacylases have been instrumental in identifying key residues. For example, in the D-aminoacylase from Alcaligenes faecalis (AfDam), several residues in the catalytic cavity were mutated to assess their impact on deacetylase activity toward this compound. nih.gov The results demonstrated that certain residues are critical for maintaining catalytic function. Mutations in residues proposed to be part of the metal-binding site or involved in activating the nucleophilic water molecule often lead to a significant or complete loss of activity. nih.gov

Furthermore, mutagenesis can reveal which residues are responsible for substrate specificity. Altering amino acids within the hydrophobic pocket of the active site can change the enzyme's preference for substrates with different side chains. nih.gov In a broader context of methionine metabolism, mutagenesis of the metA gene, which encodes homoserine succinyltransferase, has been used to create enzymes that are resistant to feedback inhibition by methionine and its derivatives. nih.gov This demonstrates how mutagenesis can be applied to deregulate biosynthetic pathways. nih.gov

Table 2: Impact of Key Mutations on D-Aminoacylase (AfDam) Activity with this compound This table is interactive. You can sort and filter the data.

Original Residue Mutant Residue Observed Effect on Activity Inferred Role of Residue Reference
Tyr180 Alanine (Y180A) Significantly reduced activity Substrate binding/positioning nih.gov
Trp214 Alanine (W214A) Significantly reduced activity Forming the hydrophobic binding pocket nih.gov
Asp366 - - Proposed to activate the nucleophilic water molecule for hydrolysis. nih.gov
Cys96, His220, His250 - - Coordinate the catalytic divalent cation at the β-site. nih.gov

Molecular Docking and Computational Modeling of Enzyme Active Sites

Computational methods, particularly molecular docking and modeling, provide invaluable insights into the three-dimensional interactions between a substrate like this compound and its enzyme at an atomic level. acs.org These in-silico techniques predict the preferred binding orientation of the substrate within the enzyme's active site and estimate the strength of the interaction, often expressed as a binding energy. researchgate.net

Molecular docking studies of this compound with D-aminoacylases have successfully complemented experimental findings. nih.gov A computational model for the D-aminoacylase from A. faecalis DA1 proposed that the substrate's carboxylate group forms extensive interactions with residues such as Lys252 and Arg377. researchgate.net The same model suggested that the hydrophobic side chain of the D-methionine moiety fits into a hydrophobic pocket, with one key interaction being with Leu-298. nih.govresearchgate.net

More recent docking analyses of this compound with the D-aminoacylase AfDam have visualized the specific hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate complex. nih.gov These models show potential hydrogen bonds forming between the substrate's acetyl and carboxyl groups and polar residues in the active site, while the sulfur-containing side chain is enveloped by nonpolar residues. nih.gov Such computational approaches are critical for rational drug design and for guiding site-directed mutagenesis experiments aimed at altering enzyme specificity or efficiency. mdpi.comglobalresearchonline.net

Table 3: Predicted Interactions from Computational Modeling of this compound in Enzyme Active Sites This table is interactive. You can sort and filter the data.

Enzyme Key Interacting Residues Type of Interaction Substrate Moiety Involved Reference
D-aminoacylase (A. faecalis DA1) Leu-298 Hydrophobic Methionine side chain nih.govresearchgate.net
D-aminoacylase (A. faecalis DA1) Lys-252, Arg-377 Electrostatic/H-bond Carboxylate group researchgate.net
D-aminoacylase (AfDam) Tyr-180, Trp-214 H-bond, Hydrophobic Acetyl group, Methionine side chain nih.gov
D-aminoacylase (AfDam) Metal Ion (e.g., Zn²⁺) Coordination Carbonyl oxygen of amide nih.gov

Omics-Based Investigations

Metabolomics Profiling of this compound Related Pathways

Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. mdpi.com This powerful 'omics' approach provides a functional readout of the physiological state of a cell. While direct metabolomic profiling studies focusing specifically on this compound are not widespread, broader analyses of related metabolic pathways, particularly those involving methionine and other amino acids, have revealed significant perturbations in various biological contexts. nih.govfrontiersin.org

For example, untargeted metabolomics in human health has identified the dysregulation of several amino acid pathways, including methionine metabolism, in conditions like osteoarthritis and gestational diabetes. nih.govfrontiersin.org In these studies, fluctuations in the levels of methionine and its downstream products point to alterations in the metabolic network, although this compound itself was not always specifically reported. nih.gov The biosynthesis of N-acetylated amino acids can occur from the free amino acid and acetyl-CoA, and their presence in biological systems suggests they are part of active metabolic pathways. hmdb.ca

Profiling of the methionine cycle and related pathways is crucial, as S-adenosylmethionine, a key derivative, is a universal methyl group donor for numerous biological reactions. csic.es Therefore, any perturbation affecting this compound could potentially impact this central metabolic hub. Metabolomic analyses in plants have also shown that pathways involving methionine are altered in response to stress, such as pathogen infection. mdpi.com

Table 4: Related Metabolic Pathways Identified as Dysregulated in Broader Metabolomic Studies This table is interactive. You can sort and filter the data.

Pathway Name Biological Context Key Findings Reference
Methionine Metabolism Osteoarthritis Levels of metabolites in the pathway were lower in diseased cartilage compared to healthy samples. nih.gov
Cysteine Metabolism Osteoarthritis Pathway activity was altered in diseased cartilage. nih.gov
Phenylalanine Metabolism Gestational Diabetes Mellitus Pathway was significantly dysregulated in GDM patients. frontiersin.org
Tryptophan Metabolism Gestational Diabetes Mellitus Pathway was significantly dysregulated in GDM patients. frontiersin.org
Lysine (B10760008) Degradation Plant Defense (Canola) Accumulation of pipecolic acid, a lysine catabolite, was observed upon infection. mdpi.com

Transcriptomic and Proteomic Analysis in Response to this compound Perturbations

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the entire complement of proteins) are essential tools for understanding how biological systems respond to metabolic changes at the gene and protein expression levels. ufjf.brnih.gov Perturbations in the availability or metabolism of this compound would be expected to trigger regulatory responses that can be captured by these technologies.

Direct transcriptomic or proteomic studies initiated by this compound are not extensively documented. However, analyses of strains with engineered methionine metabolism provide a clear picture of the potential cellular responses. For instance, in E. coli, deleting the methionine repressor gene, metJ, leads to the deregulation of the methionine biosynthetic pathway. nih.gov A combined transcriptomic and proteomic analysis of an L-threonine-overproducing E. coli mutant revealed significant upregulation of genes in the threonine and methionine biosynthetic pathways, including thrA, thrC, and downregulation of metE. nih.gov

Table 5: Examples of Differentially Expressed Genes/Proteins in Methionine-Related Pathways This table is interactive. You can sort and filter the data.

Gene/Protein Organism Condition/Mutation Expression Change Function Reference
metJ E. coli Gene Deletion N/A (Deleted) Methionine biosynthesis repressor nih.gov
metA E. coli α-methylmethionine resistance Mutated (feedback resistant) Homoserine succinyltransferase nih.gov
thrA, thrC E. coli L-threonine overproduction Upregulated Aspartate kinase/Homoserine dehydrogenase nih.gov
metE E. coli L-threonine overproduction Downregulated Cobalamin-independent methionine synthase nih.gov
Various Juglans sigillata (Walnut) Varietal Comparison Differentially Expressed Cysteine and methionine metabolism mdpi.com

Therapeutic and Biotechnological Research Avenues for N Acetyl D Methionine

Exploration of Neuroprotective Potentials

Research into the neuroprotective effects of methionine derivatives has opened up potential avenues for N-Acetyl-D-methionine. While much of the direct research has focused on N-acetylcysteine (NAC) and N-Acetyl-L-methionine (NALM), the underlying mechanisms suggest a plausible role for this compound. The neuroprotective potential is often linked to the modulation of neurotransmitter levels and the protection of neuronal cells from apoptosis, or programmed cell death. The presence of N-acetyl-L-methionine in the brain and its rapid formation from methionine point to its significance in neurological health.

Studies have indicated that N-acetylated amino acids may play a role in neurological health by protecting neuronal cells from oxidative stressors. For instance, in vitro experiments have shown that N-acetyl-L-methionine can prevent cell death induced by oxidative stress, a process associated with increased intracellular glutathione (B108866) levels and decreased reactive oxygen species (ROS). Deficiencies in the enzyme aminoacylase (B1246476) 1, which converts N-acetylated amino acids back to their base amino acids, have been linked to various neurological disorders, further highlighting the potential connection between these compounds and neurological function. While direct studies on this compound are less common, the established neuroprotective mechanisms of related compounds provide a strong rationale for its further exploration in the context of neurodegenerative diseases.

Strategies for Oxidative Stress Management in Pathological Conditions

This compound is implicated in strategies to manage oxidative stress, a condition characterized by an imbalance between free radicals and antioxidants in the body, which can lead to cellular damage. The antioxidant properties of methionine derivatives are a key area of this research. nih.govwiley.com Methionine itself is a precursor to cysteine, which is a vital component of glutathione, one of the body's most powerful antioxidants. myskinrecipes.com N-acetylated forms of methionine can support glutathione production, thereby enhancing the body's capacity to neutralize harmful free radicals. myskinrecipes.com

Research has shown that N-acetyl-DL-methionine can protect against oxidative stress by scavenging free radicals and reducing oxidative damage in various cellular models. This is particularly relevant in conditions like liver toxicity, where N-acetylated methionine has been shown to mitigate damage by reducing markers of oxidative stress. The mechanism involves bolstering the levels of antioxidants like glutathione and total thiols. While many studies use the racemic mixture (N-Acetyl-DL-methionine), the findings suggest that the N-acetylated structure plays a crucial role in mitigating oxidative stress, a property that warrants further investigation specifically for the D-isomer.

Implications in Cancer Metabolism and Anti-Cancer Therapy

The unique metabolic characteristics of cancer cells have led to investigations into the role of methionine and its derivatives in oncology.

Modulation of Methionine Dependency in Malignant Cells

A significant number of malignant cells exhibit "methionine dependency," meaning they are unable to proliferate when the essential amino acid methionine is replaced by its precursor, homocysteine, in their growth medium. nih.gove-century.us This dependency creates a potential therapeutic window, as normal cells can typically utilize homocysteine to synthesize methionine. nih.gove-century.us Restricting dietary methionine has been shown to inhibit tumor growth in various preclinical models. nih.govmednexus.org

This compound, as a derivative of methionine, is relevant to this area of research. While not directly substituting for L-methionine in protein synthesis, its metabolic fate could influence intracellular methionine pools and related pathways. One key aspect of methionine dependency is the increased demand by cancer cells for methionine to support not only protein synthesis but also methylation reactions and the production of glutathione to buffer oxidative stress. nih.govmdpi.com By diverting homocysteine to glutathione synthesis, cancer cells become more reliant on external methionine sources. nih.gov Research into how this compound might modulate these metabolic pathways in cancer cells is an emerging area of interest. For instance, in colorectal cancer, N-acetyl-DL-methionine has been observed to be significantly downregulated, suggesting a dysregulation of amino acid metabolism during carcinogenesis.

Synergistic Effects with Chemotherapeutic Agents

Building on the concept of methionine dependency, restricting methionine has been shown to enhance the efficacy of certain chemotherapeutic agents. nih.govaicr.org This synergistic effect is often linked to increased oxidative stress within the cancer cells. nih.gove-century.us By lowering intracellular glutathione levels, methionine restriction can make cancer cells more susceptible to drugs that work by inducing oxidative damage. nih.gove-century.us

The potential for this compound to act synergistically with chemotherapy is an area ripe for exploration. The combination of methionine restriction with chemotherapeutic drugs has been shown to be dependent on oxidative stress, with the synergy being negated by antioxidants like N-acetylcysteine. nih.gove-century.us Given that N-acetylated methionine derivatives can influence oxidative balance, understanding the specific effects of this compound in this context is crucial. Preliminary research suggests that methionine restriction can enhance the antitumor activity of various agents, and this effect is often tied to alterations in redox and nucleotide metabolism. e-century.usmednexus.org

Biotechnological Applications in Chiral Amino Acid Production

This compound plays a significant role in the biotechnological production of enantiomerically pure amino acids, which are valuable building blocks for pharmaceuticals and other specialty chemicals. researchgate.netoie.go.th

Enzymatic Resolution and Deracemization Processes

The primary method for producing optically pure amino acids is through the enzymatic resolution of a racemic mixture of N-acetylated amino acids. researchgate.net In this process, an enzyme, typically an aminoacylase, selectively hydrolyzes one of the enantiomers, allowing for the separation of the two forms. google.com For example, in the resolution of N-acetyl-DL-methionine, L-aminoacylase specifically acts on N-Acetyl-L-methionine to produce L-methionine, leaving the this compound unreacted. ebi.ac.uk This allows for the isolation of both L-methionine and this compound.

To improve the yield beyond the theoretical maximum of 50% for a single enantiomer in kinetic resolution, dynamic kinetic resolution processes have been developed. These processes incorporate a racemase enzyme that continuously converts the unwanted N-acetyl-D-amino acid back into the racemic mixture, allowing the L-acylase to eventually convert the entire starting material into the desired L-amino acid. google.com N-acetyl amino acid racemases (NAAARs) are crucial for this, and research has focused on engineering more efficient versions of these enzymes. google.comebi.ac.uk The use of this compound as a substrate in these enzymatic reactions is fundamental to the industrial production of chiral amino acids. google.comebi.ac.uknih.gov

Microbial Engineering for Enantiopure Methionine Production

The production of enantiomerically pure D-methionine is a significant area of biotechnological research, driven by its applications in pharmaceuticals and other specialized fields. Microbial engineering offers a promising and sustainable alternative to traditional chemical synthesis for producing D-methionine. A key strategy in this endeavor involves the use of this compound as a precursor or an intermediate in enzymatic resolution processes.

Researchers have identified and characterized D-aminoacylases from various microbial sources. For instance, a D-aminoacylase from Alcaligenes faecalis DA1 has been purified and shown to have high specific activity with N-acetyl-DL-methionine as the substrate. researchgate.net Similarly, a D-aminoacylase-producing bacterium, identified as Alcaligenes denitrificans subsp. xylosoxydans MI-4, was isolated from soil. ebi.ac.uk This strain showed high D-aminoacylase activity, with N-acetyl-dl-leucine being the most effective inducer for enzyme production. ebi.ac.uk The enzyme from this strain was successfully used for the enzymatic resolution of N-acetyl-dl-methionine. ebi.ac.uk Another notable source is Variovorax paradoxus Iso1, which was isolated from an environment containing this compound. The N-acyl-D-amino acid amidohydrolase from this bacterium demonstrated high hydrolyzing activity against N-acetyl-D-amino acid derivatives, particularly those of methionine, leucine, and alanine, while showing no activity towards the L-enantiomers. ebi.ac.uk

To enhance the efficiency of this resolution process, research has explored the coupling of D-acylases with racemases. The use of an N-succinyl-amino acid racemase (NSAR) in conjunction with a D-acylase can create a dynamic kinetic resolution (DKR) system. nih.gov In this system, the N-acetyl-L-methionine that is not hydrolyzed by the D-acylase is continuously racemized back to N-acetyl-DL-methionine by the NSAR. This continuous conversion of the L-enantiomer to the racemic mixture allows for a theoretical yield of 100% for the desired D-methionine. nih.gov Recombinant D-acylases from Bordetella petrii and Klebsiella pneumoniae have been successfully coupled with an NSAR from Geobacillus stearothermophilus for the biosynthesis of D-methionine. nih.govresearchgate.net

Furthermore, advancements in metabolic engineering have led to the development of whole-cell biocatalysts. For example, recombinant E. coli cells have been engineered to co-express multiple enzymes, creating efficient production platforms. thuenen.de An alternative approach involves designing artificial metabolic pathways. One such strategy engineers bacteria to express both a racemase and an N-acetyltransferase, which allows for the production of N-acetyl-D-amino acids from L-amino acids, thereby avoiding the potential cytotoxicity of free D-amino acids to the microbial host. researchgate.net

The table below summarizes key findings from research on microbial engineering for enantiopure D-methionine production, highlighting the microbial sources, the enzymes involved, and their specific applications.

Microbial SourceEnzymeSubstrate(s)Key Findings
Alcaligenes faecalis DA1D-aminoacylaseN-acetyl-dl-methionineThe purified enzyme exhibited a high specific activity of 580 U/mg of protein. researchgate.net
Alcaligenes denitrificans subsp. xylosoxydans MI-4D-aminoacylaseN-acetyl-dl-methionineThe crude enzyme was used for the resolution of N-acetyl-dl-methionine. ebi.ac.uk
Variovorax paradoxus Iso1N-acyl-D-amino acid amidohydrolase (N-D-AAase)This compound, N-acetyl-d-leucine, N-acetyl-d-alanineThe enzyme showed high hydrolyzing activity for N-acetyl derivatives of D-methionine, D-leucine, and D-alanine, with no activity on L-enantiomers. ebi.ac.uk
Bordetella petrii and Klebsiella pneumoniaeRecombinant D-acylasesN-acetyl-D,L-amino acidsThese enzymes were successfully coupled with a recombinant N-succinyl-amino acid racemase (NSAR) for the dynamic kinetic resolution of N-acetyl amino acids to produce D-methionine. nih.govresearchgate.net
Geobacillus stearothermophilusN-succinyl-amino acid racemase (NSAR)N-succinyl-amino acidsUsed in dynamic kinetic resolution systems to racemize the undesired enantiomer, improving the yield of the desired D-amino acid. nih.govresearchgate.net
E. coli (recombinant)L-aminoacylaseN-acetyl-DL-methionineDeveloped for the simultaneous preparation of L- and D-methionine. L-methionine is produced directly, and D-methionine is obtained after chemical hydrolysis of the separated this compound. researchgate.net

Q & A

Q. What advanced techniques are suitable for probing the conformational dynamics of this compound in solution?

  • Methodological Answer : Utilize nuclear Overhauser effect spectroscopy (NOESY) NMR to analyze spatial interactions between the acetyl group and sulfur atom. Complement with density functional theory (DFT) calculations to model low-energy conformers. Compare results to X-ray crystallography data of crystalline forms .

Data Contradiction Analysis Framework

  • Example : If binding studies report conflicting affinities for this compound:
    • Verify ligand purity (≥98.5% via HPLC) .
    • Standardize buffer ionic strength (e.g., 150 mM NaCl) to minimize nonspecific interactions.
    • Replicate assays with orthogonal methods (SPR vs. ITC) to confirm results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-acetyl-D-methionine
Reactant of Route 2
Reactant of Route 2
N-acetyl-D-methionine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.